molecular formula C15H9NO4S B12923363 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid CAS No. 92461-32-0

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid

Cat. No.: B12923363
CAS No.: 92461-32-0
M. Wt: 299.3 g/mol
InChI Key: ZMIQZMJLQSEOJX-UHFFFAOYSA-N
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Description

2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a benzoic acid group connected via a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate thiol derivative under reflux conditions in the presence of a catalyst such as SiO2-tpy-Nb . The reaction is carried out in a solvent mixture of isopropanol and water, yielding the desired product with moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindoline-1,3-dione derivatives.

Mechanism of Action

The mechanism of action of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid is unique due to the presence of the sulfur atom linking the isoindoline-1,3-dione moiety and the benzoic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .

Properties

CAS No.

92461-32-0

Molecular Formula

C15H9NO4S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C15H9NO4S/c17-13-9-5-3-7-11(12(9)14(18)16-13)21-10-6-2-1-4-8(10)15(19)20/h1-7H,(H,19,20)(H,16,17,18)

InChI Key

ZMIQZMJLQSEOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC3=C2C(=O)NC3=O

Origin of Product

United States

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